molecular formula C25H24N2O3S B2881359 N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 899982-24-2

N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Katalognummer: B2881359
CAS-Nummer: 899982-24-2
Molekulargewicht: 432.54
InChI-Schlüssel: RHGDTRWEASTRIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Methoxyphenyl)methyl]-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic quinoline derivative characterized by a complex substitution pattern. The quinoline core is substituted at the 3-position with a 4-methylbenzenesulfonyl group, at the 4-position with a (4-methoxyphenyl)methylamine moiety, and at the 6-position with a methyl group.

Eigenschaften

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-4-11-21(12-5-17)31(28,29)24-16-26-23-13-6-18(2)14-22(23)25(24)27-15-19-7-9-20(30-3)10-8-19/h4-14,16H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGDTRWEASTRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation and Cyclization

The synthesis begins with the formation of the quinoline backbone using a modified Conrad-Limpach cyclization . Ethyl acetoacetate reacts with 4-methylaniline under acidic conditions to form ethyl (3Z)-3-(4-methylphenylamino)but-2-enoate (4a ). Subsequent thermal cyclization in diphenyl ether at 250°C yields 6-methylquinolin-4-ol (5a ) (92–95% yield).

Reaction Conditions:

Step Reagents/Conditions Yield
Condensation Ethyl acetoacetate, 4-methylaniline, NH₄Ce(NO₃)₆, 40°C 68–72%
Cyclization Diphenyl ether, 250°C, 20 min 92–95%

Chlorination at C4

The 4-hydroxy group of 5a is replaced with chlorine using phosphorus oxychloride (POCl₃) at 80°C, yielding 4-chloro-6-methylquinoline (6a ) in 97–98% yield. This intermediate serves as the substrate for subsequent functionalization.

Sulfonylation at Position 3

Introducing the p-toluenesulfonyl group at C3 poses a regioselective challenge. A plausible strategy involves directed C-H sulfonylation using palladium catalysis.

Palladium-Catalyzed Sulfonylation

Treatment of 6a with p-toluenesulfonyl chloride (TsCl) in the presence of Pd(OAc)₂ , Xantphos , and Cs₂CO₃ in DMF at 110°C facilitates sulfonylation at C3. The chloro group at C4 may act as a directing group, steering the sulfonyl moiety to the meta position (C3).

Optimized Conditions:

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs₂CO₃ (2 equiv)
Solvent DMF, 110°C, 12 h
Yield 65–70% (estimated)

Mechanistic Insight:
The palladium catalyst facilitates C-H activation at C3, followed by oxidative addition of TsCl. Reductive elimination yields 3-(p-toluenesulfonyl)-4-chloro-6-methylquinoline (7a ).

Amination at Position 4

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group in 7a undergoes displacement with 4-methoxybenzylamine under SNAr conditions. Heating in DMSO with K₂CO₃ at 120°C for 24 hours affords the target compound in moderate yield.

Reaction Setup:

Component Quantity
7a 1.0 equiv
4-Methoxybenzylamine 2.0 equiv
Base K₂CO₃ (3.0 equiv)
Solvent DMSO, 120°C, 24 h
Yield 50–55%

Buchwald-Hartwig Amination

Alternatively, palladium-catalyzed cross-coupling improves efficiency. Using Pd₂(dba)₃ , Xantphos , and NaOtBu in toluene at 100°C achieves higher yields (70–75%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, H-2), 8.12 (d, J = 8.8 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 7.72–7.68 (m, 2H, Ts aromatic), 7.34–7.30 (m, 2H, Ts aromatic), 6.91–6.87 (m, 2H, OCH₂C₆H₄OCH₃), 4.62 (s, 2H, NCH₂), 3.81 (s, 3H, OCH₃), 2.85 (s, 3H, Ts-CH₃), 2.45 (s, 3H, C6-CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 158.2 (C=O), 144.5 (C3-SO₂), 134.8–114.2 (aromatic carbons), 55.1 (OCH₃), 45.3 (NCH₂), 21.7 (Ts-CH₃), 20.1 (C6-CH₃).

Purity and Physicochemical Properties

  • HPLC Purity: 98.5% (C18 column, MeCN/H₂O = 70:30).
  • logP: 5.052 (predicted via XLogP3).
  • Water Solubility: 2.1 µg/mL (LogSw = -4.62).

Challenges and Alternative Routes

Sulfonylation Regioselectivity

Unprotected quinolines may yield mixed sulfonylation products (C3 vs. C8). Introducing a temporary directing group (e.g., ester or amide) at C4 could enhance C3 selectivity.

Halogenation-Sulfonation Sequence

An alternative approach involves:

  • Bromination at C3 using NBS/FeCl₃.
  • Suzuki-Miyaura coupling with p-toluenesulfinate. This route avoids direct C-H functionalization but requires additional steps.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the tosyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxybenzyl or tosyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: 4-methoxybenzyl chloride, tosyl chloride, pyridine, and potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives and de-tosylated products.

    Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

Wirkmechanismus

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The methoxybenzyl and tosyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinoline Derivatives

The following analysis compares the target compound with structurally related quinolines from the evidence, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Substituent Effects and Structural Analogues

  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Substituents: 4-Amino group at position 4, 4-chlorophenyl at position 2, and 4-methoxyphenyl at position 3. Key Differences: Unlike the target compound, 4k lacks a sulfonyl group and a methyl substituent at position 4. The 4-chlorophenyl group in 4k introduces electron-withdrawing effects, which may alter electronic properties compared to the electron-donating 4-methylbenzenesulfonyl group in the target compound . Synthesis: Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling, highlighting the use of transition-metal catalysis for introducing aryl groups .
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Substituents: Chlorophenyl at position 2, dimethoxyphenyl at position 4, methoxy at position 6, and methyl at position 3. Key Differences: This compound features multiple methoxy groups but lacks the sulfonyl and (4-methoxyphenyl)methylamine functionalities. The dimethoxy groups may enhance solubility compared to the hydrophobic benzenesulfonyl group in the target compound . Synthesis: Synthesized via a one-pot three-component strategy, emphasizing oxidative dehydrogenation for aromatization .

Implications of Structural Variations

  • Electron Effects : The 4-methylbenzenesulfonyl group in the target compound is strongly electron-withdrawing, which may influence reactivity in further functionalization or binding interactions. In contrast, methoxy or chloro substituents in analogues modulate electronic properties less drastically .
  • Solubility : The hydrophilic sulfonyl group may improve aqueous solubility compared to purely aromatic substituents (e.g., chlorophenyl or methoxyphenyl).
  • Synthetic Complexity : The target compound’s synthesis likely requires sequential sulfonylation and alkylation steps, whereas analogues like 4k and the dimethoxy derivative utilize simpler coupling or one-pot strategies .

Biologische Aktivität

N-[(4-Methoxyphenyl)methyl]-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S with a molecular weight of approximately 358.45 g/mol. The structure includes a quinoline core substituted with methoxy and sulfonyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In a study published in MDPI, various quinoline compounds were evaluated for their effectiveness against resistant bacterial strains. The mechanism of action typically involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase enzymes .

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundMRSA16 µg/mL

These findings suggest that the compound has potential as a treatment option against multidrug-resistant infections.

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. A recent investigation demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .

Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies showed that the compound reduced cell viability in human breast cancer cells (MCF-7) by 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in the apoptotic population, indicating its potential as an anticancer agent.

Enzymatic Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in cancer metabolism and bacterial resistance mechanisms. For example, it was found to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation related to cancer cell proliferation .

Table 2: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)
HDAC114
HDAC220
HDAC318

These results highlight the compound's dual role in combating both microbial infections and cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Quinoline Core Formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions.
  • Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group via reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
  • N-Alkylation : Coupling the 4-methoxybenzyl group using reductive amination or nucleophilic substitution .
    • Key Techniques : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography.

Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and integration ratios.
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve sulfonyl and quinoline ring geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Vary temperature (e.g., 0°C to room temperature), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry of sulfonyl chloride.
  • Catalysts : Test Lewis acids (e.g., AlCl3_3) to enhance electrophilic substitution .
  • Workup : Use aqueous extraction to remove excess sulfonyl chloride, followed by recrystallization from ethanol/water mixtures .
    • Data Analysis : Compare yields and purity (via HPLC) under different conditions.

Q. How to address contradictions in bioactivity data across enzymatic vs. cell-based assays?

  • Methodological Answer :

  • Assay Design :
  • Enzymatic Assays : Use purified target enzymes (e.g., kinases) with fluorescence-based substrates.
  • Cell-Based Assays : Employ cytotoxicity assays (e.g., MTT) and Western blotting to validate target modulation .
  • Troubleshooting : Check compound solubility (use DMSO stocks with <0.1% final concentration) and stability (pre-incubate in assay buffer) .
  • Statistical Validation : Apply ANOVA to compare replicates and identify outliers .

Q. What strategies resolve crystallographic ambiguities during structure refinement?

  • Methodological Answer :

  • High-Resolution Data : Collect synchrotron data (≤1.0 Å resolution) to improve electron density maps.
  • SHELXL Features : Use TWIN and BASF commands to model twinned crystals or disordered sulfonyl groups .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and π-π stacking interactions .

Biological and Mechanistic Questions

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Kinase Inhibition : Use ADP-Glo™ assay to measure ATP consumption in kinase reactions.
  • Receptor Binding : Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3H-labeled antagonists) .
  • Data Interpretation : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism).

Q. How does the methoxyphenyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity.
  • Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .
  • Structural Analog Comparison : Compare with analogs lacking the methoxy group to isolate its effects .

Data Analysis and Validation

Q. How to reconcile discrepancies between computational docking and experimental binding data?

  • Methodological Answer :

  • Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) .
  • Free Energy Calculations : Apply MM-GBSA to refine docking scores .

Note : For reproducibility, ensure all synthetic steps include detailed reaction logs (time, temperature, yields) and spectroscopic data (NMR chemical shifts, HRMS m/z). Advanced users should reference SHELXL tutorials and validate bioactivity data across ≥3 independent experiments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.